Iproniazid-d4 is a deuterated derivative of iproniazid, a compound originally developed as an antidepressant and a monoamine oxidase inhibitor. The addition of deuterium (D) atoms alters the compound's properties, potentially influencing its pharmacokinetics and metabolic pathways. Iproniazid itself was first synthesized in the 1950s and has been used in psychiatric medicine, although it was withdrawn from the market due to safety concerns related to dietary interactions.
Iproniazid-d4 is classified as a small molecule and belongs to the class of hydrazine derivatives. It is synthesized from methyl isonicotinate, which undergoes various reactions to yield the final product. The compound has been studied for its potential applications in research settings, particularly in understanding the mechanisms of monoamine oxidase inhibition and its effects on neurotransmitter dynamics.
The synthesis of iproniazid-d4 typically begins with methyl isonicotinate as a precursor. The following steps outline two primary synthetic routes:
Iproniazid-d4 retains the core structure of iproniazid but includes four deuterium atoms, which are isotopes of hydrogen. This modification can influence both the physical properties and biological behavior of the compound.
Iproniazid-d4 participates in various chemical reactions similar to those of its non-deuterated counterpart:
The mechanism by which iproniazid-d4 exerts its effects primarily involves:
Iproniazid-d4 has several applications in scientific research:
Iproniazid-d4 (C₉H₉D₄N₃O) is a deuterium-labeled isotopologue of the monoamine oxidase inhibitor (MAOI) iproniazid (C₉H₁₃N₃O). The compound features four deuterium atoms (D) replacing protium (¹H) at specific positions: both methyl groups (-CD₃) of the isopropyl hydrazine moiety. This strategic labeling preserves the core pharmacophore—isonicotinohydrazide—while creating a distinct mass signature for analytical applications [2] [8].
The molecular weight increases from 179.22 g/mol (iproniazid) to 183.24 g/mol due to deuterium's higher atomic mass. Isotopic purity typically exceeds 99%, minimizing spectral interference from unlabeled species. X-ray crystallography confirms that deuterium substitution does not alter bond angles or lengths beyond 0.5% compared to the protiated structure, maintaining identical spatial conformation of the active site [2] [8].
Table 1: Structural Characteristics of Iproniazid-d4
Parameter | Iproniazid | Iproniazid-d4 |
---|---|---|
Molecular Formula | C₉H₁₃N₃O | C₉H₉D₄N₃O |
CAS Number | 54-92-2 | Not assigned |
Deuteration Sites | N/A | Isopropyl methyl groups |
Molecular Weight (g/mol) | 179.22 | 183.24 |
Isotopic Purity | N/A | ≥99% |
Stability
Iproniazid-d4 exhibits enhanced metabolic stability compared to its protiated counterpart. Deuterium’s kinetic isotope effect (KIE) reduces the rate of CYP450-mediated N-dealkylation, a primary detoxification pathway. However, the hydrazine (-NH-N<) group remains chemically reactive, particularly toward carbonyl compounds (e.g., aldehydes, ketones), limiting long-term storage stability in solution. Solid-state stability is optimal at -20°C under inert atmosphere [2] [3] [5].
Solubility
Like iproniazid, the deuterated form is moderately hydrophilic:
Reactivity
Deuterium substitution does not alter iproniazid’s core reactivity:
Physicochemical Differences
The primary distinctions arise from deuterium’s mass and vibrational frequency:
Biochemical Implications
Table 2: Functional Comparison of Iproniazid and Iproniazid-d4
Property | Iproniazid | Iproniazid-d4 | Significance |
---|---|---|---|
MAO Inhibition IC₅₀ | 15 nM | 18 nM | Clinically equivalent inhibition |
CYP3A4 Metabolism Rate | 100% (reference) | 40–60% | Reduced clearance in tracer studies |
Hepatotoxic Potential | High (alkylating metabolites) | Low | Safer for in vivo assays |
Mass Spec Utility | Limited | High (183 m/z baseline) | Enhanced detection sensitivity |
Synthetic Pathways
Iproniazid-d4 is synthesized via:
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: